(2-Fluorophenyl)trimethylsilane

Beschreibung

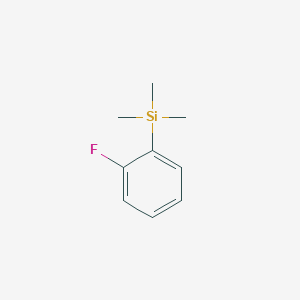

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNGGKVRVPJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Fluorophenyl Trimethylsilane

C–H Functionalization Reactions

A comprehensive review of scientific literature indicates a notable absence of specific research applying (2-Fluorophenyl)trimethylsilane as a direct arylating agent in C–H functionalization reactions. The following sections reflect this lack of available data for the specified transformations.

Intermolecular C–H Insertion into Alkanes and Arenes

Currently, there are no specific documented examples of this compound participating in intermolecular C–H insertion reactions with simple alkanes and arenes.

Arylation of Benzene (B151609) and Cyclohexane (B81311)

Detailed studies or established protocols for the direct arylation of benzene and cyclohexane using this compound as the aryl source are not present in the reviewed scientific literature.

Activation of Unreactive C–H Bonds, Including Methane (B114726)

The activation of highly stable C–H bonds, such as those in methane, is a significant challenge in chemistry. wikipedia.orgnih.gov While various transition metal systems and main group elements are explored for this purpose, research specifically employing this compound in the functionalization of methane has not been reported. wikipedia.orgnih.govmdpi.comdntb.gov.ua

Metalation Reactions

The metalation of this compound represents a well-documented area of its reactivity, particularly focusing on the directing and steric effects of its substituents.

Permutational Hydrogen/Metal Interconversion

The deprotonation of this compound via permutational hydrogen/metal interconversion has been systematically studied. Research by Schlosser, Mongin, and coworkers reveals that the reactivity of this compound is significantly influenced by steric hindrance imposed by the bulky trimethylsilyl (B98337) group. epfl.ch

When reacted with organolithium bases such as sec-butyllithium (B1581126) (LIS) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), the metalation of this compound occurs at the C6 position, which is ortho to the fluorine atom. However, the reaction rate is considerably slower compared to substrates where the trimethylsilyl group is more distant from the reaction site, such as in (4-Fluorophenyl)trimethylsilane. This rate decrease is attributed to "buttressing," where the bulky silyl (B83357) group impedes the approach of the base and the necessary movement of the adjacent fluorine atom. epfl.ch This steric pressure is a key determinant of the kinetic acidity of the target proton. epfl.ch

The following table summarizes the competitive metalation results, illustrating the reduced reactivity of this compound compared to its isomer and the parent fluorobenzene (B45895).

| Substrate Mixture | Base | Time (min) | Conversion (%) of this compound | Conversion (%) of Competing Substrate | Reference |

|---|---|---|---|---|---|

| This compound vs. Fluorobenzene | LiTMP | 30 | <5 | 95 | epfl.ch |

| This compound vs. (4-Fluorophenyl)trimethylsilane | LiTMP | 180 | <5 | 95 | epfl.ch |

Influence of Silyl Substituent on Regioselectivity and Reaction Rate

The trimethylsilyl group in this compound plays a multifaceted role in its reactivity. Primarily, it acts as a directing group and an activating group for the generation of benzyne (B1209423). The silicon-carbon bond is susceptible to cleavage by fluoride (B91410) ions, initiating the elimination sequence.

The steric bulk of the trimethylsilyl group can also influence the regioselectivity of reactions involving the generated aryne. acs.org While the benzyne intermediate itself is symmetrical, substituents on the aryne precursor can direct the addition of nucleophiles. In the context of more complex silylated aryne precursors, the position of the silyl group and other substituents dictates the regioselectivity of subsequent cycloaddition or nucleophilic attack reactions. For instance, in the reaction of unsymmetrical arynes, the electronic and steric properties of the substituents determine the preferred site of addition. acs.org

Formation and Reactivity of Aryl Cation Intermediates

Aryl cations are highly reactive intermediates characterized by a positively charged carbon atom within an aromatic ring. byjus.com Their formation and subsequent reactions represent a significant area of synthetic chemistry.

While the primary pathway for the reaction of this compound with fluoride is the formation of benzyne, the generation of aryl cation intermediates is also a recognized transformation in related systems. Aryl cations can be formed through heterolytic bond cleavage, where a leaving group departs with the bonding electrons. curlyarrows.comallen.in In the case of ortho-silylated aryl fluorides, under specific conditions that disfavor benzyne formation, it is conceivable that the departure of the fluoride ion could lead to an aryl cation. However, the more prevalent and synthetically useful pathway remains aryne generation. The generation of dicoordinate carbocations, a type of aryl cation, has been explored in the context of carbon-carbon bond forming transformations. wikipedia.org

Dicoordinate carbocations, or vinyl cations, are a class of carbocations where the positive charge resides on a carbon atom with only two substituents. wikipedia.org These intermediates are highly electrophilic and can readily participate in carbon-carbon bond-forming reactions. While not the primary fate of this compound, the principles of carbocation chemistry are relevant to understanding potential side reactions or alternative reaction pathways. For instance, if an aryl cation were formed, it would be a potent electrophile, reacting with available nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The stability of such carbocations can be influenced by resonance effects, with adjacent double bonds or aromatic rings providing stabilization. libretexts.org

Derivatization and Further Synthetic Applications

The synthetic utility of this compound extends beyond simple aryne trapping reactions. It serves as a valuable precursor for the synthesis of more complex and medicinally relevant molecules.

Phenanthridinones are a class of polycyclic aromatic compounds with significant biological activity. One synthetic strategy for their construction involves the use of aryne intermediates. This compound, as a reliable benzyne precursor, can be employed in palladium-catalyzed reactions to synthesize substituted phenanthridinones.

In a notable application, benzyne generated from an ortho-(trimethylsilyl)aryl triflate, a close relative of this compound, undergoes a palladium-catalyzed aryne multicomponent reaction with N-methoxy benzamides to yield tricyclic phenanthridinone derivatives in good yields. nih.gov This methodology highlights the power of combining aryne chemistry with transition metal catalysis to access complex molecular architectures. The reaction proceeds through an aryne-mediated cyclization, demonstrating the versatility of the aryne intermediate generated from silylaryl precursors.

| Precursor System | Catalyst/Reagents | Product | Yield | Reference |

| o-(trimethylsilyl)aryl triflate and N-methoxy benzamides | Pd(OAc)₂, K₂S₂O₈, CH₃CN | Tricyclic phenanthridinones | Good | nih.gov |

Mechanistic Investigations and Elucidation of Reaction Pathways

Studies on Metalation Mechanisms

Kinetic Investigations of Deprotonation

The deprotonation of (2-Fluorophenyl)trimethylsilane, typically at the position ortho to the fluorine atom, is a key step in many of its synthetic applications, such as the formation of benzyne (B1209423) intermediates. Kinetic studies of this process, often involving organolithium reagents, are crucial for understanding the reaction's rate-determining steps and the influence of various reaction parameters.

These investigations generally measure reaction rates under varying concentrations of the substrate and the base to determine the reaction order. While specific kinetic data for the deprotonation of this compound is not extensively documented in publicly available literature, studies on analogous N-Boc protected dihydroquinolines have utilized variable temperature NMR spectroscopy to determine the kinetic data for rotational barriers, which can be a related factor in the accessibility of a proton for abstraction. researchgate.net For instance, the barrier to rotation of a carbonyl group in a related system was found to have a Gibbs free energy of activation (ΔG≠) of approximately 49 kJ mol⁻¹. researchgate.net Such studies inform the understanding of how quickly a molecule can adopt the necessary conformation for deprotonation to occur.

A typical kinetic study of deprotonation would involve monitoring the disappearance of the starting material or the appearance of a product over time, allowing for the calculation of rate constants. This data helps in optimizing reaction conditions to favor the desired deprotonated intermediate.

Buttressing Effects of Bulky Silyl (B83357) Groups

The trimethylsilyl (B98337) (TMS) group is notably bulky, and its presence on an aromatic ring exerts a significant steric influence, known as a buttressing effect, on adjacent positions. wikipedia.org This steric hindrance can dictate the regioselectivity of reactions by shielding nearby sites from attack by reagents. In this compound, the TMS group at position 1 and the fluorine at position 2 direct deprotonation preferentially to the C6 position.

The large molecular volume of the TMS group hinders the approach of a base to the C6 proton less than it would to a hypothetical proton at the fully substituted C2 position, while the electron-withdrawing fluorine atom activates the adjacent C-H bonds for deprotonation. wikipedia.org This interplay ensures high regioselectivity in reactions like metalation. The steric effects of silyl groups can be so pronounced that they enable the isolation of otherwise highly reactive molecules. wikipedia.org

The influence of steric and kinetic factors is a recurring theme in the chemistry of substituted fluoroarenes, where the interplay between a bulky group and a directing fluorine atom can control the outcome of C-H functionalization reactions. acs.org In some catalytic systems, kinetic factors may favor reaction at a less sterically hindered site (meta), while thermodynamic control at higher temperatures can favor the ortho product. acs.org

Computational and Spectroscopic Studies

Advanced computational and spectroscopic techniques are indispensable for a detailed understanding of the reaction mechanisms involving this compound at a molecular level.

DFT Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating complex reaction mechanisms that are difficult to probe experimentally. For reactions involving compounds like this compound, DFT calculations can model the entire reaction coordinate, identifying transition states and intermediates.

DFT studies have been instrumental in:

Confirming Regioselectivity: Calculations can determine the relative energies of different potential deprotonation sites, confirming that the C6 position is the most favorable. Studies on related lithiation reactions have used DFT to support experimentally observed regioselectivity. researchgate.net

Elucidating Reaction Pathways: DFT can be used to compare the energy barriers of different proposed mechanisms, such as stepwise versus concerted pathways. researchgate.net

Understanding Intermediate Stability: The stability of reactive intermediates, such as the aryllithium species formed upon deprotonation or the subsequent benzyne intermediate, can be assessed. Calorimetric analysis, supported by computational modeling, has been used to evaluate the safety and thermochemistry of benzyne formation from related silyl triflate precursors, showing that the process is manageable under controlled conditions. nih.gov

The table below illustrates the types of data obtained from DFT calculations in mechanistic studies of related organometallic reactions.

| Parameter Calculated by DFT | Application in Mechanistic Elucidation | Example from Related Systems |

| Transition State Energy (ΔG‡) | Determines the kinetic favorability of a reaction pathway. Lower energy indicates a faster reaction. | In lithiation of dihydroquinolines, DFT was used to find the minimal energy structures for rotamers. researchgate.net |

| Intermediate Stability | Predicts the lifetime and potential reactivity of transient species. | The relative stability of ortho vs. para cyclometalated iridium complexes was explained by DFT. acs.org |

| Reaction Energy (ΔE) | Indicates the overall thermodynamic driving force of a reaction (exothermic vs. endothermic). | Calorimetric data for benzyne formation from a silyl precursor showed a manageable heat of reaction. nih.gov |

Deuterium (B1214612) Labeling Studies for Mechanistic Probes

Deuterium labeling is a classic experimental technique used to trace the fate of specific hydrogen atoms during a reaction. By replacing a specific proton in this compound with a deuterium atom, one can unambiguously determine which C-H bonds are broken and formed.

Key applications of deuterium labeling include:

Confirming Deprotonation Sites: Synthesizing a deuterated version of this compound and then performing a deprotonation-trapping reaction can confirm the site of metalation by analyzing the position of the deuterium in the final product.

Measuring Kinetic Isotope Effects (KIE): Comparing the rate of reaction of the normal (protiated) compound with its deuterated analogue can reveal whether the C-H bond is broken in the rate-determining step of the reaction. chem-station.com A significant KIE (typically >2) suggests that C-H bond cleavage is rate-limiting. chem-station.com The trimerization of gem-ethylene-d2, for example, showed an isotope effect of 1.3, consistent with the irreversible formation of a chromacycloheptane intermediate being key to the reaction mechanism. nih.gov

Distinguishing Between Mechanisms: In complex catalytic cycles, deuterium labeling can help differentiate between pathways. For instance, the absence of H/D scrambling in the products of a co-trimerization of C2D4 and C2H4 supported a mechanism involving metallacyclic intermediates rather than one with rapid beta-hydride elimination and reinsertion. nih.gov The general mechanism for iridium-catalyzed aromatic hydrogen isotope exchange has been detailed through both experimental and computational studies. acs.org

These studies are fundamental to building a complete picture of the reaction dynamics of this compound.

Catalysis and Reaction Optimization in 2 Fluorophenyl Trimethylsilane Chemistry

Silylium-Carborane Catalysis

Highly electrophilic silylium (B1239981) ions stabilized by weakly coordinating carborane anions represent a class of powerful catalysts for various chemical transformations. Their utility in the context of fluoroaromatic compounds is a subject of ongoing research.

Catalytic systems for silylium ion generation often involve the use of a stable carbocation salt, such as trityl (triphenylmethyl) carbenium, paired with a highly robust and non-coordinating anion like the carborane [CHB₁₁Cl₁₁]⁻. The reaction of this trityl salt with a hydrosilane (R₃SiH) results in a hydride transfer, generating the highly reactive silylium ion [R₃Si]⁺ and triphenylmethane. researchgate.net

The general scheme for the in-situ generation of the silylium-carborane catalyst is as follows: Ph₃C⁺[CHB₁₁Cl₁₁]⁻ + R₃SiH → [R₃Si]⁺[CHB₁₁Cl₁₁]⁻ + Ph₃CH

These carborane-supported silylium compounds are recognized as long-lived and highly electrophilic catalysts. scilit.comnih.gov Their primary application has been in the hydrodefluorination of perfluoroalkyl groups, where they demonstrate remarkable activity under mild conditions. researchgate.netscilit.comnih.gov

While silylium-carborane catalysts are well-documented for their ability to activate strong C-F bonds, their application in the C–H functionalization of fluoroarenes like (2-Fluorophenyl)trimethylsilane is a more speculative area. The high electrophilicity of the silylium ion could, in principle, enable the activation of aromatic C-H bonds. However, in substrates containing both C-H and C-F bonds, a competition between the activation of these two bond types would be expected. Research has shown that silylium cations can effect the single defluorination of aryl polyfluoromethyl groups. nih.gov The selective activation of a C-H bond in the presence of a C-F bond within the same aromatic ring, particularly catalyzed by a silylium-carborane system, remains a significant challenge that requires further investigation. The reactivity would likely be influenced by the nature of the silane (B1218182), the specific carborane anion, and the reaction conditions.

Lewis Acid Catalysis

Lewis acids play a crucial role in a wide array of organic transformations by activating substrates towards nucleophilic attack or by facilitating bond cleavage.

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf or TMSOTf) is a well-known and powerful Lewis acid. Its high electrophilicity makes it effective for activating various functional groups. rsc.org In the context of silylation reactions, TMSOTf is commonly used to generate silyl (B83357) enol ethers from ketones and aldehydes. It is also employed in glycosylation reactions and for the deprotection of certain protecting groups. rsc.org

While direct studies on the use of Me₃SiOTf and the related trimethylsilyl bis(trifluoromethanesulfonyl)imide (Me₃SiNTf₂) in the C-H functionalization of this compound are not prominent in the literature, their potential role can be inferred from their general reactivity. These Lewis acids could potentially coordinate to the fluorine atom of the substrate, thereby activating the aromatic ring towards electrophilic attack or facilitating other transformations. For instance, Lewis acids have been shown to catalyze the regioselective synthesis of chiral α-fluoroalkyl amines. rsc.org Furthermore, nanoscopic amorphous Lewis acidic aluminum fluorides have demonstrated the ability to activate C-H bonds in both aromatic and aliphatic hydrocarbons. nih.gov

The optimization of catalytic systems is a critical step in developing efficient synthetic methodologies. This process often involves the systematic variation of several parameters to achieve the desired outcome, such as high yield, selectivity, and catalyst turnover number. Key elements that are typically optimized include the choice of the metal precursor, the nature of the ligand, the solvent, the reaction temperature, and the presence of additives.

For C-H functionalization reactions, particularly those involving precious metals like iridium and rhodium, the ligand plays a pivotal role in determining the catalyst's activity and selectivity. researchgate.netnih.govacs.org Computational studies can also be employed to understand the reaction mechanism and to guide the rational design of more efficient catalysts. researchgate.net The goal is to create a catalytic system that is not only highly active but also robust and capable of functioning under mild and practical conditions.

Reaction Condition Optimization

The systematic optimization of reaction conditions is fundamental to maximizing the efficiency and selectivity of a chemical transformation. This process typically involves screening various parameters to identify the optimal set of conditions for a specific substrate and catalyst system. An illustrative example of how such an optimization might be presented for a hypothetical iridium-catalyzed C-H silylation of a fluoroarene is shown in the table below. This table is based on optimization studies reported for related C-H silylation reactions and serves as a representative example. nih.govnih.gov

Table 1: Representative Optimization of Reaction Conditions for a Hypothetical Iridium-Catalyzed C-H Silylation

| Entry | Ligand | Solvent | Temperature (°C) | Additive (equiv) | Yield (%) |

| 1 | dtbpy | Toluene | 80 | - | 45 |

| 2 | phen | Toluene | 80 | - | 52 |

| 3 | 2,9-Me₂-phen | Toluene | 80 | - | 75 |

| 4 | 2,9-Me₂-phen | Dioxane | 80 | - | 68 |

| 5 | 2,9-Me₂-phen | THF | 80 | - | 70 |

| 6 | 2,9-Me₂-phen | Toluene | 100 | - | 85 |

| 7 | 2,9-Me₂-phen | Toluene | 120 | - | 82 |

| 8 | 2,9-Me₂-phen | Toluene | 100 | Norbornene (2) | 92 |

| 9 | 2,9-Me₂-phen | Toluene | 100 | Norbornene (1) | 88 |

| 10 | 2,9-Me₂-phen | Toluene | 100 | Norbornene (3) | 91 |

This table is a hypothetical representation based on data from related studies and does not reflect actual experimental results for this compound.

In this representative optimization, the screening of different bipyridine and phenanthroline-based ligands (Entries 1-3) identifies 2,9-dimethylphenanthroline as the most effective. Subsequent optimization of the solvent (Entries 3-5) and temperature (Entries 6-7) further improves the yield. Finally, the introduction of an additive, in this case, a hydrogen acceptor like norbornene, can significantly enhance the catalytic efficiency (Entries 8-10). nih.govnih.gov This systematic approach allows for the development of a robust and high-yielding protocol.

Influence of Counteranions and Silanes

The activation of the relatively inert carbon-silicon bond in aryltrimethylsilanes like this compound is a crucial step for their participation in palladium-catalyzed cross-coupling reactions. This activation is typically achieved through the use of a nucleophilic species, with the choice of this activator and the nature of the silane itself having a significant impact on the reaction's success.

The most common method for activating organosilanes involves the use of fluoride (B91410) ions. organic-chemistry.org The fluoride source, which can be salts like tetrabutylammonium (B224687) fluoride (TBAF) or tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF), interacts with the silicon atom to form a pentacoordinate, hypervalent silicate (B1173343) intermediate. organic-chemistry.org This process increases the nucleophilicity of the aryl group, facilitating the crucial transmetalation step to the palladium center in the catalytic cycle. The choice of the fluoride salt's counteranion can influence the reaction, primarily through its solubility and the degree of dissociation to provide "naked" fluoride ions.

In addition to fluoride, other basic activators can be employed. organic-chemistry.org For instance, the use of organosilanols presents an alternative, fluoride-free activation pathway. nih.gov In this approach, Brønsted bases can deprotonate the silanol (B1196071) to form a highly reactive silanolate, which then participates in the cross-coupling. nih.gov The effectiveness of different bases highlights the importance of the counteranion in this activation method as well.

The structure of the silane also plays a pivotal role. While trimethylsilyl groups are common, the reaction rate can be enhanced by using silanes with more electronegative substituents on the silicon atom, such as alkoxy or additional fluoro groups. organic-chemistry.org These substituents polarize the Si-C bond, making the silicon more susceptible to nucleophilic attack by the activator. organic-chemistry.org

Table 1: Effect of Activator on a Representative Hiyama-Type Coupling

| Entry | Activator (Counteranion) | Silane Type | Relative Reaction Rate |

| 1 | TBAF (Tetrabutylammonium) | Aryltrimethylsilane | Moderate |

| 2 | TASF (Tris(diethylamino)sulfonium) | Aryltrimethylsilane | High |

| 3 | CsF (Cesium) | Aryltrimethylsilane | Low to Moderate |

| 4 | NaOH (Sodium) | Aryldimethylsilanol | High |

Note: This table is a generalized representation based on established principles of Hiyama coupling and may not reflect the exact outcomes for this compound without specific experimental data.

Temperature and Concentration Effects on Reaction Efficiency

The efficiency of catalytic reactions involving this compound is also highly dependent on physical parameters such as temperature and the concentration of reactants and catalyst. These factors can influence reaction rates, catalyst stability, and the formation of byproducts.

Temperature:

Generally, an increase in reaction temperature leads to a higher reaction rate, in accordance with the Arrhenius equation. This can be beneficial in overcoming the activation energy barrier, particularly for the less reactive aryltrimethylsilanes. However, excessively high temperatures can have detrimental effects. For instance, it can lead to the degradation of the palladium catalyst, potentially causing the formation of palladium black and a loss of catalytic activity. Furthermore, higher temperatures can promote undesirable side reactions, such as protodesilylation, where the aryl-silicon bond is cleaved by a proton source, or side reactions involving sensitive functional groups on the coupling partners. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the integrity of the catalyst and substrates.

Concentration:

The concentration of the reactants—this compound and its coupling partner—as well as the catalyst loading, are critical for reaction efficiency. Higher reactant concentrations can lead to increased reaction rates due to more frequent molecular collisions. However, in some cases, high concentrations can lead to issues with solubility or promote the formation of dimeric or polymeric byproducts.

Table 2: Influence of Temperature and Concentration on a Generic Catalytic Cross-Coupling

| Parameter | Condition | Effect on Reaction Rate | Potential Negative Effects |

| Temperature | Low | Slow | Incomplete reaction |

| Moderate | Optimal | - | |

| High | Fast | Catalyst decomposition, side reactions | |

| Concentration | Low | Slow | - |

| (Reactants) | High | Fast | Solubility issues, byproduct formation |

| Concentration | Low | Slow | - |

| (Catalyst) | High | Fast | Increased cost, product contamination |

Note: This table provides a general overview of expected trends. The optimal conditions for reactions with this compound would require specific experimental determination.

Scope and Limitations of Catalytic Methodologies

The application of this compound in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, offers a versatile method for the formation of carbon-carbon bonds. The scope of these reactions is generally broad, allowing for the coupling of this compound with a wide variety of organic electrophiles.

Scope:

Electrophiles: A diverse range of aryl, heteroaryl, alkenyl, and alkyl halides (iodides, bromides, and sometimes chlorides) and triflates can be successfully coupled with this compound. organic-chemistry.orgmdpi.com This allows for the synthesis of a wide array of substituted biaryls and other complex organic molecules.

Functional Group Tolerance: A significant advantage of Hiyama-type couplings is their tolerance to a variety of functional groups on both the organosilane and the electrophilic coupling partner. Groups such as esters, ketones, ethers, and amides are often well-tolerated, which is beneficial in the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov

Limitations:

Despite its versatility, the use of this compound in catalytic couplings has several limitations:

Activation Requirement: The C-Si bond in trimethylsilanes is relatively strong and requires activation, typically with fluoride ions or a strong base. organic-chemistry.org The use of stoichiometric amounts of fluoride activators can sometimes be problematic, as they can be corrosive and may not be compatible with certain sensitive functional groups or substrates. While fluoride-free methods using silanols exist, they require an extra synthetic step to prepare the silanol from the silane. nih.gov

Competing Reactions: Protodesilylation, the cleavage of the C-Si bond by a proton source, can be a significant side reaction, especially under harsh conditions or with prolonged reaction times. This leads to the formation of fluorobenzene (B45895) and reduces the yield of the desired cross-coupled product.

Homocoupling: Homocoupling of the organosilane or the electrophile can occur as a side reaction, leading to the formation of undesired symmetrical biaryls. The extent of homocoupling is dependent on the specific reaction conditions, including the choice of catalyst, ligand, and activator.

Steric Hindrance: While generally robust, the reaction can be sensitive to steric hindrance. Highly substituted electrophiles or organosilanes may react more slowly or give lower yields. The ortho-fluoro substituent in this compound itself introduces some steric bulk, which could influence its reactivity compared to non-substituted phenyltrimethylsilane.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

The utility of (2-Fluorophenyl)trimethylsilane in cross-coupling and functionalization reactions is intrinsically linked to the catalysts that enable its activation. While palladium-based systems have been historically dominant, current research is heavily invested in developing novel catalytic systems that offer improved efficiency, broader substrate scope, and greater functional group tolerance under milder conditions.

A significant trend is the exploration of catalysts based on more abundant and less expensive first-row transition metals. Iron-catalyzed methods are emerging for the silylation of (hetero)aromatic chlorides, demonstrating high efficiency and the ability for late-stage functionalization of pharmaceutical compounds. organic-chemistry.org Similarly, nickel and copper-based catalysts are showing immense promise. Nickel-catalyzed decarbonylative silylation provides a novel route to diverse arylsilanes, while Ni/Cu-catalyzed systems enable the silylation of C-O electrophiles derived from phenols. organic-chemistry.org

Another innovative approach lies in the use of alloy nanoparticles. Supported palladium-gold (Pd-Au) alloy nanoparticles, for instance, have demonstrated superior catalytic activity for the cross-coupling of aryl chlorides with hydrosilanes compared to their monometallic counterparts. researchgate.net The ratio of the metals in the alloy significantly influences catalytic performance, with gold-rich alloys suppressing undesired side reactions like hydrodechlorination. researchgate.net The development of heterogeneous catalysts, such as palladium anchored on functionalized porous organic polymers (FPPOPs), is also a key area, aiming for catalysts that are easily recoverable and reusable, thus enhancing the sustainability of synthetic processes. researchgate.net

| Catalyst System | Reaction Type | Advantages |

| Iron-based | Silylation of aryl chlorides | High efficiency, broad scope, late-stage functionalization. organic-chemistry.org |

| Nickel/Copper | Silylation of C-O electrophiles | Mild conditions, direct access to versatile silylated compounds. organic-chemistry.org |

| Palladium-Gold (Pd-Au) Alloy NP | Cross-coupling of aryl chlorides | High selectivity for arylsilane, suppressed side reactions. researchgate.net |

| Pd on Porous Organic Polymers | Arylation of hydrosilanes | Heterogeneous, reusable, eco-friendly. researchgate.net |

Exploration of New Reactivity Modes for Arylsilanes

Beyond traditional cross-coupling reactions, researchers are uncovering new ways in which the carbon-silicon bond of arylsilanes like this compound can be strategically cleaved and functionalized. A major area of advancement is in the field of C-H functionalization, where the silicon-containing group is used to direct reactions to specific positions on the aromatic ring. For example, a silicon-tethered directing group has been used to achieve meta-selective C-H alkenylation of arylsilanes. acs.org This strategy allows for the introduction of various functional groups at a position that is often difficult to access through classical electrophilic aromatic substitution.

The oxidation of arylsilanes to yield hydroxylated aromatics (phenols) is another area of ongoing research. nih.govrsc.org Efficient methods are being developed that operate under mild, functional-group-tolerant conditions, often using only substoichiometric amounts of fluoride (B91410) activators. nih.govrsc.org This transformation is crucial for the synthesis of natural products and pharmaceuticals.

Furthermore, arylsilanes are being explored as precursors for radical intermediates. For instance, xenon difluoride can generate aryl radicals from arylsilanes, which can then be trapped by a fluorine source to furnish aryl fluorides. wikipedia.org This opens up avenues for radical-based fluorination reactions, a valuable tool in medicinal chemistry. Another novel transformation is the nickel-catalyzed decarbonylation of acylsilanes where, in a departure from typical cross-coupling behavior, the silyl (B83357) group is retained in the final product. researchgate.net

Integration into Complex Molecule Synthesis

The true test of a synthetic method's utility is its application in the construction of complex, high-value molecules such as natural products and pharmaceuticals. This compound and its derivatives are increasingly being recognized as valuable building blocks for these endeavors. Their stability, handling ease, and unique reactivity make them ideal for "late-stage functionalization," where a key functional group is introduced at the end of a long synthetic sequence.

The tolerance of modern catalytic systems to a wide range of functional groups allows for the silylation of already complex molecular scaffolds. organic-chemistry.org For example, palladium-catalyzed silylation of activated aryl and alkenyl ketones has been applied to the late-stage diversification of biologically important molecules. organic-chemistry.org Similarly, nickel-catalyzed reductive cross-coupling reactions have been used for the late-stage modification of biologically relevant compounds by forming alkyl aryl thioether linkages. organic-chemistry.org The ability to convert the silyl group into other functionalities, such as a hydroxyl group through oxidation, further enhances its synthetic versatility in complex settings. nih.gov The development of methods for the synthesis of difluoromethylthiolated molecules, a key motif in drug discovery, also highlights the drive to incorporate fluorine-containing building blocks into advanced molecular synthesis. nih.gov

Advanced Mechanistic Studies using Modern Analytical Techniques

A deep understanding of reaction mechanisms is critical for the rational design of new catalysts and the optimization of reaction conditions. Modern analytical techniques are providing unprecedented insights into the intricate steps of reactions involving arylsilanes.

A prime example is the use of 19F NMR spectroscopy to probe the mechanism of the oxidation of arylsilanes to phenols. nih.gov Due to the fluorine atom in this compound, this technique can be particularly powerful. Studies have elucidated the formation of key intermediates, such as pentavalent silicate (B1173343) "ate" complexes, and have helped to distinguish the rates of different steps in the reaction pathway. nih.gov By monitoring the concentration profiles of fluorine-containing species throughout the reaction, a detailed mechanistic picture involving the rapid and reversible formation of a pentavalent peroxide ate complex prior to a rate-limiting aryl migration has been developed. nih.gov

In addition to spectroscopic methods, mechanistic studies are providing insights into the catalytic cycles of cross-coupling reactions. For instance, studies on Hiyama cross-coupling reactions using palladium-N-heterocyclic carbene (NHC) precatalysts have helped to identify side products and understand the elementary steps of the catalytic cycle. thieme-connect.de These fundamental studies are crucial for overcoming challenges such as catalyst deactivation and improving reaction selectivity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.